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molecular formula H2K2O7Sb2 B8530622 Dipotassium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate

Dipotassium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate

Cat. No. B8530622
M. Wt: 435.73 g/mol
InChI Key: DYPWPEXQPYKOAS-UHFFFAOYSA-L
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Patent
US04668719

Procedure details

Potassium pyroantimonate and tin tetrachloride were mixed so that molar ratio of antimony and tin was 1:2 and sufficient hydrochloric acid was added so that acid the concentration of the aqueous solution was 2N. In accordance with the procedure of Example 1 there was obtained a composite acid tin antimonate (1:1.8) containing antimonic acid and stannic acid in a molar ratio of 1:1.8.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tin tetrachloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][Sb:2]([O:5][Sb]([O-])(O)=O)([O-:4])=[O:3].[K+].[K+].[Sn:12](Cl)(Cl)(Cl)Cl.[Sb].[Sn].Cl>>[Sb:2](=[O:1])([O-:5])([O-:4])[O-:3].[Sn+4:12].[Sb:2](=[O:1])([O-:5])([O-:4])[O-:3].[Sb:2](=[O:1])([O-:5])([O-:4])[O-:3].[Sb:2](=[O:1])([O-:5])([O-:4])[O-:3].[Sn+4:12].[Sn+4:12] |f:0.1.2,7.8.9.10.11.12.13,^3:17|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[Sb](=O)([O-])O[Sb](=O)(O)[O-].[K+].[K+]
Name
tin tetrachloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sb]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added so that acid the concentration of the aqueous solution

Outcomes

Product
Name
Type
product
Smiles
[Sb]([O-])([O-])([O-])=O.[Sn+4].[Sb]([O-])([O-])([O-])=O.[Sb]([O-])([O-])([O-])=O.[Sb]([O-])([O-])([O-])=O.[Sn+4].[Sn+4]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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